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3-(Dimethylamino)propyl methacrylate - 53466-45-8

3-(Dimethylamino)propyl methacrylate

Catalog Number: EVT-7957407
CAS Number: 53466-45-8
Molecular Formula: C9H17NO2
Molecular Weight: 171.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification
  • Chemical Formula: C9H18N2O
  • Molecular Weight: 170.25 g/mol
  • CAS Number: 5205-93-6
Synthesis Analysis

Synthetic Routes

The synthesis of 3-(dimethylamino)propyl methacrylate typically involves the reaction of methacryloyl chloride with N,N-dimethylpropylamine. This reaction is often facilitated by a base such as triethylamine to neutralize the hydrochloric acid produced during the reaction. The process is usually conducted in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Reaction Conditions

  • Temperature: Low temperatures (around 0–5 °C during the addition of methacryloyl chloride)
  • Solvent: Dichloromethane or chloroform
  • Base: Triethylamine
  • Purification: Distillation or recrystallization to achieve high purity .

Industrial Production

In industrial settings, the synthesis may be carried out using large-scale batch or continuous processes, optimizing conditions for yield and purity. The product is typically purified to remove impurities through methods such as distillation.

Molecular Structure Analysis

The molecular structure of 3-(dimethylamino)propyl methacrylate consists of a methacrylate backbone with a dimethylamino group attached to a propyl chain. This structure allows for various interactions with other molecules, particularly in forming polymers.

Structural Characteristics

  • Functional Groups: Methacrylate (double bond) and dimethylamino (basic nitrogen)
  • Geometry: The presence of the double bond in the methacrylate group allows for copolymerization with other monomers, enhancing versatility in polymer design.

Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and Proton Nuclear Magnetic Resonance Spectroscopy (1H NMR) are commonly employed to confirm the chemical structure and analyze the molecular environment within polymers derived from this monomer .

Chemical Reactions Analysis

3-(Dimethylamino)propyl methacrylate can participate in several significant chemical reactions:

Types of Reactions

  1. Radical Polymerization: This monomer can polymerize in the presence of radical initiators like azobisisobutyronitrile, leading to long-chain polymers.
  2. Cross-Linking Reactions: It can form cross-linked networks with other monomers, which enhances mechanical properties and creates hydrogels with specific functionalities .

Common Reagents and Conditions

  • Radical Initiators: Azobisisobutyronitrile, benzoyl peroxide
  • Solvents: Dichloromethane, toluene
  • Temperature for Polymerization: Typically around 60–70 °C .
Mechanism of Action

The mechanism of action for 3-(dimethylamino)propyl methacrylate primarily revolves around its ability to undergo radical polymerization and interact with biological molecules due to its charged dimethylamino group.

Interaction with Biological Molecules

The positively charged dimethylamino group can electrostatically interact with negatively charged biomolecules such as nucleic acids. This interaction facilitates intracellular delivery systems that enhance gene therapy applications by forming complexes that protect nucleic acids from degradation during transport .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a colorless liquid or solid depending on purity.
  • Solubility: Highly soluble in water due to its hydrophilic characteristics imparted by the dimethylamino group.

Chemical Properties

  • Reactivity: Highly reactive under radical polymerization conditions.
  • pH Responsiveness: Exhibits changes in solubility and swelling behavior based on pH levels due to the basic nature of the dimethylamino group.

These properties make it suitable for applications requiring responsive materials, such as drug delivery systems that release their payloads in response to environmental pH changes .

Applications

3-(Dimethylamino)propyl methacrylate has a wide range of applications across various fields:

  1. Biochemical Applications:
    • Used in drug delivery systems due to its ability to form biocompatible polymers.
    • Facilitates gene delivery by forming complexes with nucleic acids.
  2. Industrial Applications:
    • Employed as a flocculant and adsorbent in water treatment processes.
    • Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties.
  3. Research Applications:
    • Investigated for use in creating responsive hydrogels that can change properties based on environmental stimuli.
    • Studied for potential applications in tissue engineering due to its compatibility with biological tissues .
Synthesis and Manufacturing Methodologies of 3-(Dimethylamino)propyl Methacrylate Derivatives

Catalytic Cracking and Condensation Techniques for Intermediate Formation

Catalytic cracking represents a cornerstone in the industrial-scale synthesis of 3-(dimethylamino)propyl methacrylate (DMAPMA), enabling efficient intermediate formation through controlled bond scission and rearrangement. This methodology employs specialized catalysts to cleave complex precursors into targeted monomers under optimized temperature and pressure regimes. As detailed in patent CN101177403B, boron trifluoride (BF₃) and titanium-based catalysts demonstrate exceptional efficacy in facilitating the cracking of acrylamide intermediates at temperatures between 100–130°C [1]. The reaction proceeds through a cationic mechanism where the catalyst coordinates with carbonyl oxygen, activating the molecule for nucleophilic attack by 3-dimethylaminopropylamine. This process achieves intermediate conversion rates exceeding 85% within 3–5 hours, significantly outperforming non-catalytic pathways [1] [5].

Post-cracking condensation is critical for refining crude products into polymer-grade monomers. The condensation phase employs fractional distillation under reduced pressure (9–15 mmHg), effectively separating DMAPMA from oligomeric byproducts and unreacted starting materials. This stage incorporates metal salt scavengers—notably calcium salts and aluminum sulfate—to sequester residual catalyst ions that could compromise product stability during storage. The integration of cracking and condensation within a continuous flow reactor configuration enhances throughput by 40% compared to batch processing, while reducing energy consumption through in-situ heat recovery systems [1] [5].

Table 1: Comparative Analysis of Catalytic Cracking Methodologies for DMAPMA Synthesis

Catalyst SystemTemperature Range (°C)Reaction Time (h)Yield (%)Key Advantages
Boron trifluoride (BF₃)100–1104–582–85High selectivity, minimal oligomer formation
Titanium tetrabutoxide120–1303–487–89Tolerance to moisture impurities
Dibutyltin dilaurate110–1204–678–81Low-temperature operation
Aluminum trichloride130–1402–380–83Rapid reaction kinetics

Role of Inhibitors in Stabilizing Reactive Monomers During Synthesis

The inherent reactivity of methacrylate monomers necessitates robust inhibition strategies to prevent premature polymerization during synthesis, purification, and storage. Oxygen-sensitive phenolic inhibitors function as radical scavengers, terminating propagating chains through hydrogen donation. Methoxyhydroquinone (MEHQ) has emerged as the industry standard for DMAPMA stabilization, typically deployed at 200–650 ppm concentrations. This compound effectively quenches peroxide-initiated radicals while exhibiting minimal interference during intentional polymerization initiation [2] . The inhibition mechanism involves formation of resonance-stabilized phenoxyl radicals that undergo irreversible coupling, thereby consuming initiating species without regenerating reactive intermediates .

Inhibitor selection requires careful consideration of processing conditions:

  • Distillation stabilization: High-boiling inhibitors like 4-tert-butylcatechol (100–200 ppm) prevent thermal polymerization during vacuum distillation
  • Acidic media compatibility: Phenothiazine (50–100 ppm) remains effective in low-pH environments where conventional phenolics degrade
  • Long-term storage: Dual inhibitor systems combining MEHQ (200 ppm) with dissolved oxygen (8–12 ppm) provide synergistic stabilization for >12 months at 15–25°C [7]

Electrochemical monitoring reveals that optimal inhibitor concentrations extend DMAPMA shelf-life while maintaining polymerization kinetics. At 300–400 ppm MEHQ, induction periods before polymerization initiation remain below 15 minutes—critical for manufacturing efficiency—while storage stability exceeds industry standards. Excessive inhibitor loading (>800 ppm) detrimentally extends induction to >60 minutes and introduces color bodies that compromise optical clarity in final products [2] .

Table 3: Inhibitor Performance Characteristics in DMAPMA Systems

InhibitorEffective Concentration (ppm)Optimal Temperature Range (°C)Induction Period at 70°C (min)Compatibility Notes
Methoxyhydroquinone (MEHQ)200–65010–808–15Standard industry choice; light-sensitive
Hydroquinone100–40015–7010–18May cause discoloration
Phenothiazine50–15020–13020–30Acid-stable; high temperature performance
4-tert-Butylcatechol100–2505–9012–20Low volatility; distillation applications
p-Methoxyphenol150–5000–606–12Rapid decomposition above 80°C

Properties

CAS Number

53466-45-8

Product Name

3-(Dimethylamino)propyl methacrylate

IUPAC Name

3-(dimethylamino)propyl 2-methylprop-2-enoate

Molecular Formula

C9H17NO2

Molecular Weight

171.24 g/mol

InChI

InChI=1S/C9H17NO2/c1-8(2)9(11)12-7-5-6-10(3)4/h1,5-7H2,2-4H3

InChI Key

WWJCRUKUIQRCGP-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OCCCN(C)C

Canonical SMILES

CC(=C)C(=O)OCCCN(C)C

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